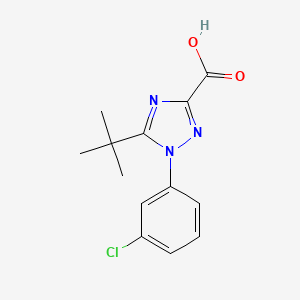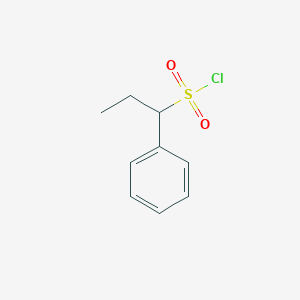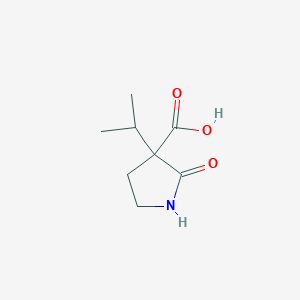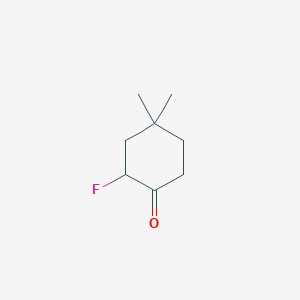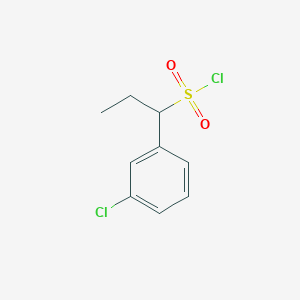
1-(3-Chlorophenyl)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₀Cl₂O₂S and a molecular weight of 253.15 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)propane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzene with propane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process is optimized for high yield and purity, with continuous monitoring and adjustment of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
1-(3-Chlorophenyl)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propane-1-sulfonyl chloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: Similar in structure but lacks the chlorophenyl group.
3-Chloropropanesulfonyl chloride: Similar but with a different arrangement of the sulfonyl chloride group.
Uniqueness
1-(3-Chlorophenyl)propane-1-sulfonyl chloride is unique due to the presence of both the chlorophenyl and sulfonyl chloride groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical modifications .
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
AVJOJMQNMBAPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



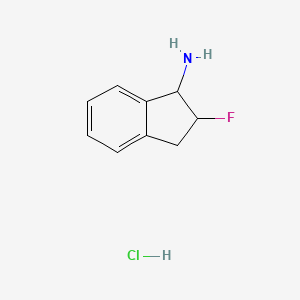
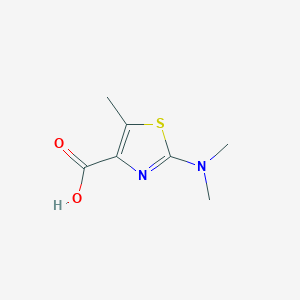

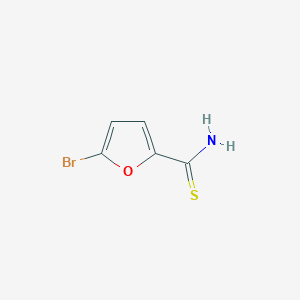
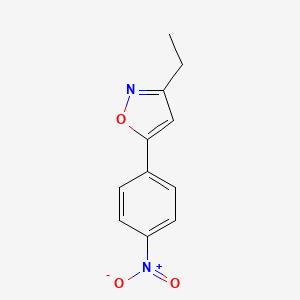
![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
![5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13232823.png)
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13232831.png)
